N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide
Description
N1-(3-Methoxybenzyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone. The compound features a 3-methoxybenzyl group (aromatic ring with a methoxy substituent at the meta position) and a para-tolyl group (methyl-substituted benzene ring at the para position). This structure confers distinct electronic and steric properties, influencing its solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)16(20)18-11-13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGQZFJOWMGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and tolyl groups can facilitate binding to hydrophobic pockets within proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Umami Flavor Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Substituents : 2,4-Dimethoxybenzyl (electron-donating methoxy groups at ortho and para positions) and pyridinylethyl (heterocyclic amine).
- Function: Potent umami agonist approved globally (FEMA 4233) as a flavor enhancer in sauces, snacks, and frozen foods. It mimics monosodium glutamate (MSG) but requires lower concentrations (~1–10 ppm) for efficacy .
- Replacement of pyridinylethyl with p-tolyl eliminates nitrogen-based hydrogen bonding, likely reducing solubility in polar matrices .
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S5456)
- Substituents : 2,3-Dimethoxybenzyl and pyridinylethyl.
- Function: Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, but effects were non-significant in follow-up studies.
- Key Differences :
Antiviral and Pharmacological Agents
N1-(4-Chlorophenyl)-N2-(Thiazolyl/Pyrrolidinyl)oxalamides (Compounds 13–15)
- Substituents : Chlorophenyl with thiazole or pyrrolidine moieties.
- Function: Antiviral entry inhibitors targeting HIV, with IC50 values in the nanomolar range.
- Key Differences :
- The target compound’s p-tolyl and 3-methoxybenzyl groups are less electronegative than chlorophenyl, likely reducing cellular toxicity but also antiviral potency.
- Thiazole/pyrrolidine substituents in Compounds 13–15 enhance hydrogen bonding with viral proteins, a feature absent in the target compound .
Cytochrome P450 Modulators
N1-(3-Chloro-4-fluorophenyl)-N2-(4-Methoxyphenethyl)-oxalamide (Compound 28)
- Substituents : Chlorofluorophenyl and methoxyphenethyl.
- Function : Inhibits stearoyl-CoA desaturase (SCD) via CYP4F11 activation.
- Key Differences :
Coordination Chemistry Ligands
N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)oxalamide (H3obea)
- Substituents : Carboxyphenyl and hydroxyethyl.
- Function : Asymmetric ligand for synthesizing 2D copper coordination polymers.
- Key Differences: Carboxylic acid and hydroxyl groups in H3obea enable metal chelation, unlike the non-chelating methoxy and methyl groups in the target compound. The target compound’s aromatic substituents favor π-π stacking, whereas H3obea prioritizes hydrogen bonding .
Antimicrobial Isoindoline-dione Derivatives
GMC-6: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(p-Tolyl)oxalamide
- Substituents : Isoindoline-dione and p-tolyl.
- Function : Antimicrobial agent with broad-spectrum activity.
- Key Differences :
Critical Analysis of Contradictions and Limitations
- Enzyme Inhibition: S5456 initially showed CYP3A4 inhibition (51% at 10 µM) but was non-significant in definitive assays, highlighting the need for multiple assay validations .
- Regulatory Status : While S336 is globally approved, the target compound’s safety profile remains uncharacterized, necessitating toxicological studies.
Biological Activity
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis of this compound
The compound is synthesized through the reaction of 3-methoxybenzylamine with p-tolyl isocyanate, typically in a solvent such as dichloromethane under reflux conditions. The reaction is purified using column chromatography to yield a high-purity product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against several human cancer cell lines, including:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
The compound demonstrated notable cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, similar oxalamide compounds have shown IC50 values ranging from 4.47 to 52.8 μM in related studies .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl and tolyl groups enhance binding affinity to hydrophobic pockets within proteins, potentially modulating their activity and interfering with cellular signaling pathways .
Case Studies and Experimental Data
A study focusing on oxalamide derivatives reported that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. The most effective compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5g | MCF-7 | 52.8 | Cell cycle arrest |
Applications in Medicine and Industry
Beyond its anticancer potential, this compound is being explored for other therapeutic properties, including anti-inflammatory effects and as a biochemical probe for studying enzyme interactions. Additionally, its structural characteristics make it a useful building block in the synthesis of more complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
